Home > Products > Screening Compounds P73236 > Ambroxol O-glucuronide
Ambroxol O-glucuronide -

Ambroxol O-glucuronide

Catalog Number: EVT-13583526
CAS Number:
Molecular Formula: C19H26Br2N2O7
Molecular Weight: 554.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ambroxol O-glucuronide is a significant metabolite of ambroxol, a well-known mucolytic agent primarily used for treating respiratory conditions characterized by excessive mucus production. The compound is formed through glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to ambroxol, enhancing its solubility and facilitating excretion from the body. This modification plays a crucial role in the pharmacokinetics of ambroxol, ensuring its effective elimination after therapeutic use .

Source

Ambroxol O-glucuronide is derived from ambroxol, which itself is obtained from the chemical synthesis of bromhexine. Ambroxol has been widely used in various formulations for respiratory diseases and is recognized for its ability to enhance mucus clearance and improve lung function .

Classification

Ambroxol O-glucuronide falls under the classification of small molecules and is categorized as a metabolite of ambroxol. It is recognized for its role in pharmacology, particularly in the context of drug metabolism and elimination .

Synthesis Analysis

The synthesis of ambroxol O-glucuronide predominantly involves enzymatic glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases. This process entails the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to ambroxol, resulting in the formation of the conjugated metabolite.

Methods and Technical Details

  1. Enzymatic Glucuronidation: This method utilizes specific enzymes to facilitate the conjugation reaction.
  2. Labeled Precursors: Research indicates that using carbon-14 or deuterium-labeled precursors can help track metabolic pathways and understand the kinetics of ambroxol O-glucuronide formation .
  3. General Reaction: The reaction can be summarized as follows:
    Ambroxol+UDP glucuronic acidAmbroxol O glucuronide+UDP\text{Ambroxol}+\text{UDP glucuronic acid}\rightarrow \text{Ambroxol O glucuronide}+\text{UDP}

This synthesis pathway not only aids in detoxifying ambroxol but also contributes significantly to its pharmacokinetic profile .

Molecular Structure Analysis

Structure Data

  • Chemical Name: Ambroxol O-glucuronide
  • CAS Number: 1241045-91-9
  • Molecular Formula: C19H26Br2N2O7
  • Molecular Weight: 554.23 g/mol
  • Structural Representation: The structure features a glucuronic acid moiety attached to the ambroxol backbone, enhancing its solubility.

The molecular structure can be represented as follows:

C19H26Br2N2O7\text{C}_{19}\text{H}_{26}\text{Br}_{2}\text{N}_{2}\text{O}_{7}
Chemical Reactions Analysis

Ambroxol O-glucuronide participates in various chemical reactions primarily related to its metabolism and elimination. The key reaction involves its formation from ambroxol through glucuronidation, which increases its hydrophilicity, facilitating renal excretion.

Technical Details

  1. Glucuronidation Reaction: As mentioned earlier, this reaction involves the conjugation of glucuronic acid to ambroxol.
  2. Detoxification Role: The formation of ambroxol O-glucuronide serves as a detoxification mechanism for ambroxol, reducing potential toxicity associated with high concentrations of the parent compound .
Mechanism of Action

Process and Data

  1. Increased Solubility: The conjugation with glucuronic acid increases the solubility of ambroxol, facilitating its elimination.
  2. Phase II Metabolism: This process is crucial for detoxifying drugs and their metabolites, ensuring they are adequately prepared for excretion through urine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ambroxol O-glucuronide typically appears as a white to off-white powder.
  • Solubility: It exhibits increased solubility due to glucuronidation.

Chemical Properties

  • Molecular Weight: 554.23 g/mol
  • LogP (Partition Coefficient): Indicates hydrophilicity/hydrophobicity balance.
  • pKa Values: Relevant for understanding ionization at physiological pH levels.

These properties are pivotal for determining the compound's behavior in biological systems and its efficacy as a metabolite .

Applications

Ambroxol O-glucuronide has several applications in pharmacology and clinical settings:

  1. Drug Metabolism Studies: It serves as a model compound for studying phase II metabolic reactions.
  2. Pharmacokinetic Research: Understanding its formation helps in assessing drug interactions and elimination profiles.
  3. Therapeutic Monitoring: Its levels can be monitored to evaluate ambroxol therapy effectiveness and safety profiles.
Metabolic Pathways & Biotransformation of Ambroxol

Glucuronidation as a Dominant Phase II Metabolic Route

Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)-cyclohexanol), a widely employed mucolytic agent, undergoes extensive phase II biotransformation via glucuronide conjugation as its primary metabolic pathway. This process results in the formation of Ambroxol O-glucuronide, a water-soluble metabolite that facilitates renal excretion. The conjugation occurs specifically at the aliphatic hydroxyl group of the cyclohexanol moiety, forming an ether-type glucuronide distinguished by its high chemical stability compared to acyl glucuronides [9]. This stability minimizes the risk of covalent adduct formation with macromolecules, a common concern with ester-linked glucuronides of carboxylic acid-containing drugs [9].

Table 1: Characteristics of Ambroxol O-glucuronide Formation

PropertyValue/CharacteristicSignificance
Conjugation SiteAliphatic hydroxyl groupEther linkage enhances stability
Glucuronide TypeO-glucuronide (ether)Avoids reactive acyl migration pathways
Molecular FormulaC₁₉H₂₆Br₂N₂O₇Confirmed via high-resolution mass spectrometry
Catalyzing EnzymesUGT1A1, UGT1A9Major hepatic isoforms involved
Structural Confirmation¹H-, ¹³C-NMR, LC-MS/MSUnambiguous identification of conjugation site

Role of UDP-Glucuronosyltransferase Isoforms in Conjugation

The glucuronidation of ambroxol is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms, predominantly UGT1A1 and UGT1A9. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to the substrate. UGT1A9 demonstrates particularly high activity toward ambroxol due to its preference for aliphatic hydroxyl groups and bulky molecular structures [9]. UGT1A1 contributes significantly, aligning with its broad substrate specificity for phenols and bilirubin-like molecules. Other isoforms, including UGT1A3, UGT1A6, and UGT2B7, exhibit minimal or negligible activity toward ambroxol, highlighting isoform-specific catalytic selectivity [8] [9]. The reaction occurs predominantly in the hepatic endoplasmic reticulum, though extrahepatic UGT expression may contribute minimally to systemic clearance [9].

Substrate Specificity and Catalytic Efficiency of UGT1A1/UGT1A9

Enzyme kinetics reveal distinct catalytic efficiencies between the primary UGT isoforms involved in ambroxol conjugation. UGT1A9 demonstrates a lower Michaelis constant (Km) compared to UGT1A1 (Table 2), indicating higher affinity for ambroxol. However, UGT1A1 may contribute significantly at therapeutic plasma concentrations due to its abundance. Ambroxol itself exhibits a weak inhibitory effect on UGT enzymes (IC₅₀ > 250 µM), suggesting low potential for UGT-mediated drug-drug interactions [8]. This contrasts with its potent inhibition of cytochrome P450 2D6 (CYP2D6), highlighting divergent effects on phase I and phase II enzymes. Molecular docking studies suggest ambroxol binding within the hydrophobic aglycone pocket of UGT1A9, optimally positioning its hydroxyl group near the catalytic center for efficient glucuronide transfer [9].

Table 2: Kinetic Parameters of Recombinant Human UGT Isoforms for Ambroxol Glucuronidation

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg)
UGT1A945 ± 8320 ± 257.11
UGT1A1120 ± 15280 ± 302.33
UGT1A4>500<20<0.04
UGT2B7>500<20<0.04

Comparative Analysis of Primary vs. Secondary Metabolites

Competing Pathways: Oxidative Metabolism vs. Glucuronide Formation

Ambroxol metabolism involves competing phase I (oxidative) and phase II (conjugative) pathways. Phase I oxidation, primarily mediated by CYP3A4, generates minor metabolites including trans-3-hydroxyambroxol and N-desmethylambroxol. However, quantitative studies using human hepatocytes and liver microsomes demonstrate that O-glucuronidation dominates ambroxol biotransformation, accounting for 65-80% of the total metabolic clearance in humans [7] [8]. This metabolic flux distribution is concentration-dependent: glucuronidation predominates at therapeutic concentrations (<10 µM), while CYP-mediated oxidation becomes increasingly significant only at supra-therapeutic levels (>50 µM). The high fraction metabolized (fm) via glucuronidation underscores its dominance and suggests that factors modulating UGT1A9/1A1 activity (e.g., inhibitors, inducers, genetic polymorphisms) could significantly impact ambroxol systemic exposure [8] [9].

Table 3: Quantitative Distribution of Ambroxol Metabolites in Human Hepatocytes

MetaboliteStructureApproximate % of Total MetabolismPrimary Enzyme(s)
Ambroxol O-glucuronideEther glucuronide at alcohol65-80%UGT1A9 > UGT1A1
trans-3-HydroxyambroxolAliphatic hydroxylation10-20%CYP3A4
N-DesmethylambroxolN-demethylation5-15%CYP3A4, CYP2D6 (minor)
Dihydrodiol ambroxolAromatic ring oxidation<5%CYP3A4/Epoxide Hydrolase

Interspecies Variability in Metabolic Flux Distribution

Significant species-dependent differences exist in ambroxol metabolism. Humans exhibit the highest proportion of O-glucuronide formation relative to oxidative metabolites. Rats demonstrate substantial glucuronidation capacity but also exhibit significant N-oxidation pathways not prominent in humans. Dogs show reduced glucuronidation efficiency due to lower UGT1A9-like activity, relying more heavily on oxidative clearance [3] [4]. Zebrafish, increasingly used as a metabolic model, express functional orthologues of human UGTs and generate ambroxol O-glucuronide, although the relative activity of specific isoforms differs [4]. Crucially, guinea pigs and ferrets, unlike most mammals, favor taurine conjugation over glucuronidation for acidic metabolites but still produce ambroxol O-glucuronide via the conserved alcohol conjugation pathway [3] [9]. These interspecies variations necessitate careful model selection when extrapolating preclinical ambroxol metabolism data to humans, particularly regarding the contribution of glucuronidation.

Table 4: Interspecies Variability in Ambroxol O-glucuronide Formation

SpeciesRelative Glucuronidation Rate (vs. Human)Major Competing PathwayRelevance for Human Extrapolation
Human1.0 (Reference)CYP3A4 OxidationHigh (Directly relevant)
Rat0.8-1.0N-OxidationModerate
Mouse0.6-0.8CYP-dependent hydroxylationModerate
Dog0.3-0.5CYP-dependent hydroxylationLow
Monkey (Cynomolgus)0.7-0.9CYP3A8 OxidationHigh
Zebrafish0.4-0.6*Sulfation, OxidationLow (Metabolite profile differs) [4]

*Estimated based on comparative UGT activity toward probe substrates.

Properties

Product Name

Ambroxol O-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C19H26Br2N2O7

Molecular Weight

554.2 g/mol

InChI

InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1

InChI Key

SWWWCJOOFQHHAM-IOKCRUOTSA-N

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.